molecular formula C15H9ClFN3O2 B1673664 KKL-35 CAS No. 865285-29-6

KKL-35

Cat. No. B1673664
Key on ui cas rn: 865285-29-6
M. Wt: 317.70 g/mol
InChI Key: ZIICPNCCHIUJSX-UHFFFAOYSA-N
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Patent
US08975288B2

Procedure details

Employing 0.25 g (1.5 mmol) of 2-amino-3-chlorobenzoic acid and 0.19 g (1.5 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above and elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3) gave the product in 65% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH2:12]([N:15]1[C:19]([NH2:20])=[N:18][N:17]=[N:16]1)[CH2:13][CH3:14]>>[Cl:11][C:10]1[CH:2]=[C:3]([CH:7]=[CH:8][CH:9]=1)[C:4]([NH:20][C:19]1[N:15]([CH2:12][CH2:13][CH3:14])[N:16]=[N:17][N:18]=1)=[O:6]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
C(CC)N1N=NN=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3)
CUSTOM
Type
CUSTOM
Details
gave the product in 65% yield

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)NC2=NN=NN2CCC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08975288B2

Procedure details

Employing 0.25 g (1.5 mmol) of 2-amino-3-chlorobenzoic acid and 0.19 g (1.5 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above and elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3) gave the product in 65% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH2:12]([N:15]1[C:19]([NH2:20])=[N:18][N:17]=[N:16]1)[CH2:13][CH3:14]>>[Cl:11][C:10]1[CH:2]=[C:3]([CH:7]=[CH:8][CH:9]=1)[C:4]([NH:20][C:19]1[N:15]([CH2:12][CH2:13][CH3:14])[N:16]=[N:17][N:18]=1)=[O:6]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
C(CC)N1N=NN=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3)
CUSTOM
Type
CUSTOM
Details
gave the product in 65% yield

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)NC2=NN=NN2CCC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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